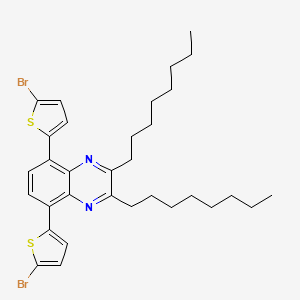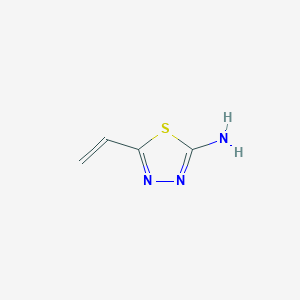
5-Ethenyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and industrial applications . The presence of the ethenyl group at the 5-position and the amine group at the 2-position makes this compound unique and potentially useful in various fields.
Vorbereitungsmethoden
The synthesis of 5-Ethenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazones. One common method is the oxidative cyclization of thiosemicarbazide derivatives using ferric chloride or acids as catalysts . The reaction conditions often include refluxing in solvents like ethanol or methanol, and the isolated compounds are obtained in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Ethenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted thiadiazoles and their derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Ethenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
5-Ethenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds in the 1,3,4-thiadiazole family:
5-Substituted-1,3,4-thiadiazol-2-amines: These compounds have various substituents at the 5-position, which can significantly alter their biological activity.
1,2,4-Thiadiazoles: These isomers have different nitrogen atom positions, leading to different chemical properties and applications.
1,2,5-Thiadiazoles: Another isomeric form with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Eigenschaften
Molekularformel |
C4H5N3S |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
5-ethenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H5N3S/c1-2-3-6-7-4(5)8-3/h2H,1H2,(H2,5,7) |
InChI-Schlüssel |
QNBVAZSIUUGXRW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NN=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



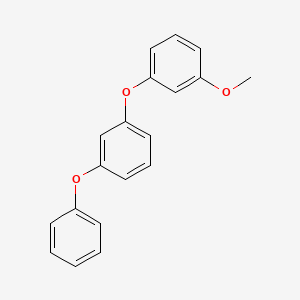
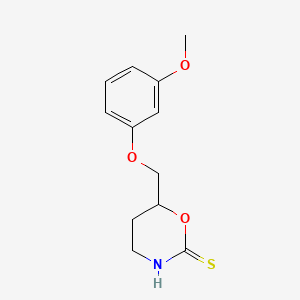
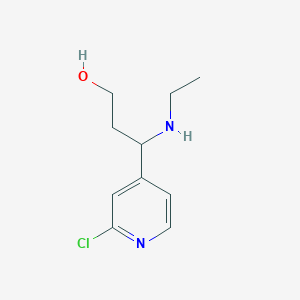


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
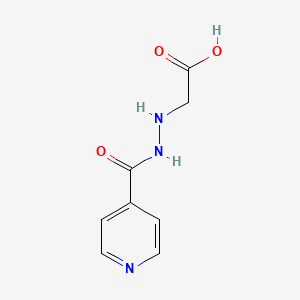

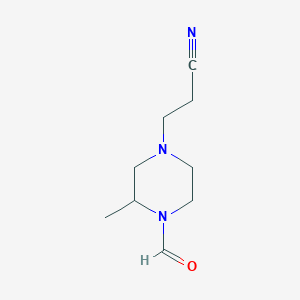
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)

![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
